Oleyl methanesulphonate
Overview
Description
Oleyl methanesulphonate is a chemical compound with the molecular formula C19H38O3S . It is also known by other names such as Oleyl mesylate and cis-9-Octadecenyl methanesulfonate .
Molecular Structure Analysis
The molecular structure of Oleyl methanesulphonate consists of a long hydrocarbon chain attached to a methanesulphonate group . The exact mass of the molecule is 346.25416624 g/mol . The molecule has a total of 23 heavy atoms .
Physical And Chemical Properties Analysis
Oleyl methanesulphonate has a molecular weight of 346.6 g/mol . It has a relatively high XLogP3-AA value of 7.5, indicating its lipophilic nature . The molecule has no hydrogen bond donors and three hydrogen bond acceptors . It has a high rotatable bond count of 17, indicating its flexibility .
Scientific Research Applications
Synthesis of Colloidal Nanoparticles
Oleyl mesylate is used in the synthesis of colloidal nanoparticles. It acts as a ligand in the chemical synthesis of nanoparticles, controlling the size and shape of nanoparticles and preventing their aggregation . The different binding strengths of these molecules and their distinct binding modes on specific facets affect the reaction kinetics toward the production of nanostructures with tailored characteristics .
Adsorption and Aggregation Behaviors
An oleyl alcohol-based extended surfactant, sodium oleyl polyethylene oxide-polypropylene oxide sulfate (OE3P3S), was synthesized and identified using FT-IR and 1H NMR. The adsorption and aggregation behaviors of OE3P3S and its mixture with cationic surfactant alkyltrimethylammoniumbromide (ATAB) were investigated under different molar ratios .
Chain Elongation of Aliphatic Compounds
Oleyl mesylate is used in the chain elongation of aliphatic compounds. For example, it is used in the preparation of methyl cis-10-nonadecenoate .
In Vitro Mutagenesis
Although not directly related to Oleyl mesylate, but to a similar compound, ethyl methanesulfonate (EMS), it’s worth mentioning that EMS has been used for in vitro mutagenesis, polymorphism, and genomic instability in wheat . This suggests potential applications of Oleyl mesylate in similar contexts.
Fish Transport
Tricaine methanesulphonate (MS-222), a similar compound to Oleyl mesylate, has been used to reduce stress in fish during high-density and long-distance transport . This suggests potential applications of Oleyl mesylate in similar contexts.
Hydrometallurgy
Methanesulfonic Acid (MSA), a similar compound to Oleyl mesylate, has been used in hydrometallurgy . This suggests potential applications of Oleyl mesylate in similar contexts.
Mechanism of Action
Target of Action
It is known that oleyl mesylate is used in lipid-based drug delivery systems , suggesting that its targets could be cells or tissues where the drug needs to be delivered.
Mode of Action
It is known that oleyl mesylate, as a lipid-based vehicle, can interact with cell membranes and facilitate the delivery of drugs . The interaction of Oleyl mesylate with its targets could lead to changes in the cell membrane’s properties, allowing for the efficient delivery of drugs.
properties
IUPAC Name |
[(Z)-octadec-9-enyl] methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-23(2,20)21/h10-11H,3-9,12-19H2,1-2H3/b11-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCVHVDJESFESU-KHPPLWFESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00885632 | |
Record name | Oleyl methane sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00885632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
35709-09-2 | |
Record name | 9-Octadecen-1-ol, 1-methanesulfonate, (9Z)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35709-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Octadecen-1-ol, 1-methanesulfonate, (9Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oleyl methane sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00885632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oleyl methanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.882 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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